molecular formula C21H26N6O3S B2987655 2,3-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 946313-68-4

2,3-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2987655
CAS No.: 946313-68-4
M. Wt: 442.54
InChI Key: MRGSKCPFFPTYNN-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic organic compound. Structurally, it integrates diverse functional groups, making it a versatile molecule in various research and industrial applications. It incorporates elements like pyrazolopyrimidine and benzamide moieties, which may impart unique chemical and biological properties to the compound.

Scientific Research Applications

2,3-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide finds uses across diverse fields:

  • Chemistry: : As a building block for synthesizing complex organic molecules or as a reagent in chemical reactions.

  • Medicine: : Investigated for therapeutic potential, targeting specific receptors or enzymes.

  • Industry: : Utilized in the development of new materials, such as polymers or as intermediates in chemical manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of 2,3-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multi-step synthesis:

  • Initial Formation: : Synthesis of the pyrazolopyrimidine core through cyclization reactions.

  • Substitution Reactions: : Introduction of the pyrrolidine and methylthio groups via nucleophilic substitution or alkylation.

  • Coupling Reactions: : Attachment of the benzamide moiety, possibly through amide bond formation utilizing reagents like coupling agents.

Reaction conditions include controlled temperatures, appropriate solvents, and catalysts to ensure specific regio- and stereochemistry.

Industrial Production Methods

For large-scale industrial production, methods might involve:

  • Batch Processes: : Utilizing large reactors for initial synthesis stages.

  • Flow Chemistry: : Continuous flow systems for more efficient and scalable reactions, improving yield and reducing reaction time.

  • Purification: : Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions:

  • Oxidation: : Conversion of methylthio group to sulfoxide or sulfone derivatives.

  • Reduction: : Hydrogenation of double bonds or reduction of functional groups.

  • Substitution: : Electrophilic or nucleophilic substitution on aromatic rings or nitrogen atoms.

Common Reagents and Conditions

  • Oxidizing Agents: : Examples include hydrogen peroxide, m-chloroperbenzoic acid for oxidations.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride for reduction reactions.

  • Substitution Reagents: : Halogenating agents, alkyl halides, or organometallic reagents.

Major Products

Reaction products can include oxidized, reduced, or substituted analogs of the original compound, often with retained core structural integrity but altered functional groups.

Mechanism of Action

The compound’s mechanism involves interaction with molecular targets through:

  • Binding: : To active sites on enzymes or receptors, altering their function.

  • Pathways: : Modulation of signaling pathways or metabolic processes, potentially leading to biological effects like inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dimethoxy-N-(2-ethylbenzamide): : Similar structure minus additional pyrazolopyrimidine and pyrrolidine moieties.

  • Pyrazolopyrimidine derivatives: : Shares the core structure but differs in side chains and functional groups.

Uniqueness

The compound stands out due to its specific substitutions and combination of functional groups, which may confer unique reactivity and biological activity compared to similar structures.

Feel free to dive into any section if you're looking for more depth on a particular aspect. What do you think?

Properties

IUPAC Name

2,3-dimethoxy-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3S/c1-29-16-8-6-7-14(17(16)30-2)20(28)22-9-12-27-19-15(13-23-27)18(24-21(25-19)31-3)26-10-4-5-11-26/h6-8,13H,4-5,9-12H2,1-3H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGSKCPFFPTYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCCN2C3=C(C=N2)C(=NC(=N3)SC)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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